(3-Bromo-4-(difluoromethyl)phenyl)methanol
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Overview
Description
(3-Bromo-4-(difluoromethyl)phenyl)methanol is an organic compound that features a bromine atom, a difluoromethyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-(difluoromethyl)phenyl)methanol typically involves the bromination of a precursor compound followed by the introduction of the difluoromethyl group. One common method involves the reaction of 3-bromo-4-nitrobenzaldehyde with difluoromethylating agents under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-(difluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-(difluoromethyl)benzaldehyde.
Reduction: Formation of 3-bromo-4-(difluoromethyl)phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-4-(difluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (3-Bromo-4-(difluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and interaction with molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-(Difluoromethyl)phenyl)methanol
- (3-Bromo-4-methylphenyl)methanol
- (3-Bromo-4-(trifluoromethyl)phenyl)methanol
Uniqueness
(3-Bromo-4-(difluoromethyl)phenyl)methanol is unique due to the presence of both a bromine atom and a difluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. The difluoromethyl group, in particular, enhances the compound’s stability and potential biological activity.
Properties
Molecular Formula |
C8H7BrF2O |
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Molecular Weight |
237.04 g/mol |
IUPAC Name |
[3-bromo-4-(difluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7BrF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2 |
InChI Key |
IFUMBVDHLBVKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)C(F)F |
Origin of Product |
United States |
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